

permanganic acid vs manganic acid oxidation states

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganic acid*

Cat. No.: *B081297*

[Get Quote](#)

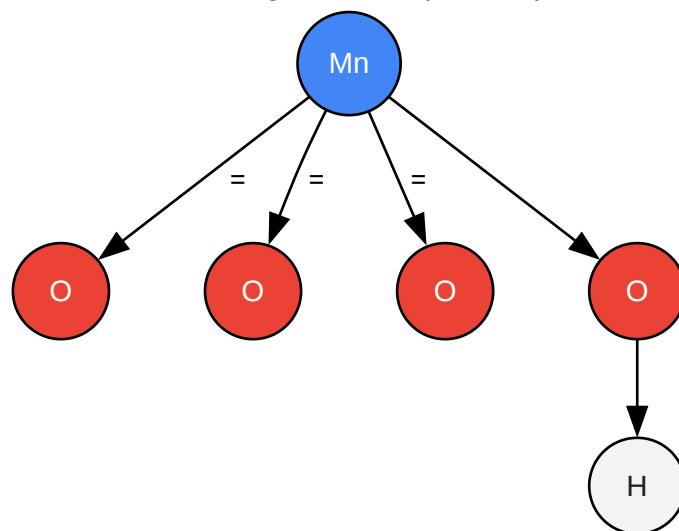
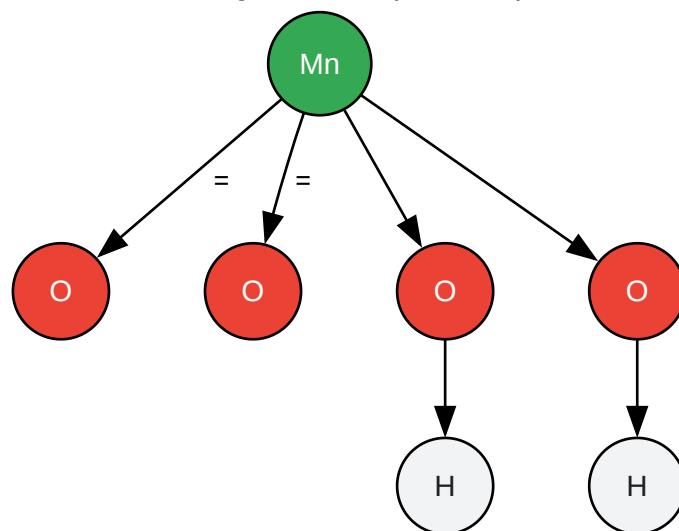
An In-depth Technical Guide to the Oxidation States of Permanganic and Manganic Acids: Properties, Synthesis, and Applications in Drug Development

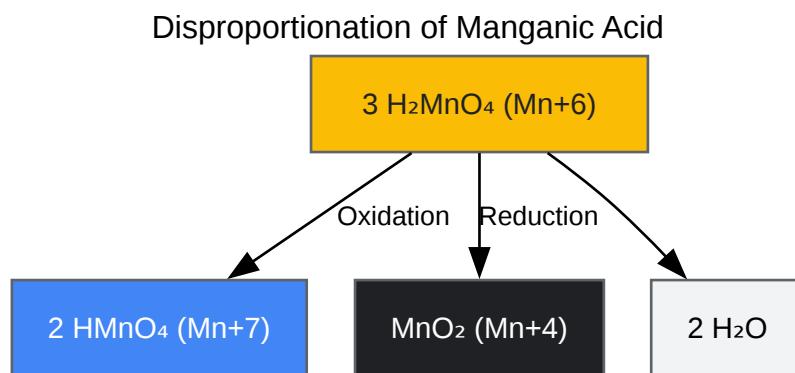
For researchers, scientists, and drug development professionals, a precise understanding of reagent properties is paramount. This guide provides a detailed examination of **permanganic acid** and manganic acid, focusing on the distinct oxidation states of manganese and the resulting impact on their chemical behavior and applications.

Core Concepts: Oxidation States of Manganese

Manganese is a transition metal known for its ability to exist in a wide range of oxidation states, from -3 to +7.^[1] This versatility is central to the chemistry of permanganic and manganic acids.

- **Permanganic Acid (HMnO₄):** In **permanganic acid**, manganese exhibits its highest oxidation state of +7.^{[2][3][4]} This high oxidation state makes the permanganate ion (MnO₄⁻) a powerful oxidizing agent, as the manganese atom has a strong tendency to accept electrons and be reduced to a lower, more stable oxidation state.^{[3][5]}
- **Manganic Acid (H₂MnO₄):** In manganic acid, manganese is in the +6 oxidation state.^[6] While still a strong oxidant, it is less potent than **permanganic acid**. The manganate ion (MnO₄²⁻) is characteristically green and is only stable in strongly basic aqueous solutions.^{[6][7]}



Comparative Analysis: Permanganic Acid vs. Manganic Acid


A direct comparison reveals significant differences in the stability and reactivity of these two acids, primarily dictated by the oxidation state of manganese.

Property	Permanganic Acid	Manganic Acid
Chemical Formula	HMnO_4 ^{[8][9]}	H_2MnO_4 ^{[6][10]}
Manganese Oxidation State	+7 ^{[2][4]}	+6 ^[6]
Appearance	Violet/Purple Solution ^{[8][11]}	Green Solution (transient) ^[6]
Acidity (pKa)	Strong Acid (-4.6 to -2.3) ^{[2][8]}	Unstable, not well-characterized
Stability	Highly unstable; decomposes to MnO_2 , O_2 , and H_2O . ^{[2][8]} Decomposition is accelerated by heat, light, and acids. ^[8]	Extremely unstable; rapidly disproportionates in neutral or acidic conditions. ^{[5][6]}
Key Chemical Behavior	Strong oxidizing agent. ^{[2][8][11]}	Undergoes disproportionation to permanganate (Mn+7) and manganese dioxide (Mn+4). ^[6]
Conjugate Base	Permanganate (MnO_4^-) ^{[3][8]}	Manganate (MnO_4^{2-}) ^[6]

Visualization of Chemical Structures and Relationships

The following diagrams illustrate the structures of permanganic and manganic acids and the critical disproportionation reaction of manganic acid.

Permanganic Acid (HMnO_4)[Click to download full resolution via product page](#)**Figure 1:** Structure of **Permanganic Acid**.Manganic Acid (H_2MnO_4)[Click to download full resolution via product page](#)**Figure 2:** Structure of **Manganic Acid**.

[Click to download full resolution via product page](#)

Figure 3: Logical flow of manganic acid disproportionation.

Experimental Protocols

Due to their instability, both acids are typically prepared *in situ* for immediate use.[6][11] Extreme caution should be exercised during these preparations.

Preparation of Permanganic Acid Solution

Method: Reaction of Barium Permanganate with Sulfuric Acid.[8]

Protocol:

- Prepare a solution of barium permanganate ($\text{Ba}(\text{MnO}_4)_2$).
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of dilute sulfuric acid (H_2SO_4) dropwise while stirring continuously. The sulfuric acid must be dilute to prevent the formation of the explosive anhydride, manganese heptoxide (Mn_2O_7).[8]
- The reaction produces a precipitate of insoluble barium sulfate (BaSO_4). $\text{Ba}(\text{MnO}_4)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{ HMnO}_4 + \text{BaSO}_4 \downarrow$ [8]
- Remove the barium sulfate precipitate by filtration, yielding a purple solution of **permanganic acid**.

- The resulting solution is unstable and should be used immediately.[11]

In Situ Generation of Manganic Acid

Method: Acidification of a Manganate(VI) Salt.[6]

Protocol:

- Prepare a solution of a stable manganate(VI) salt, such as potassium manganate (K_2MnO_4), in a strongly alkaline solution (e.g., 5-10 M KOH) to ensure the stability of the manganate ion.
- Carefully and slowly acidify the solution. This protonates the manganate(VI) anion (MnO_4^{2-}), transiently forming manganic acid (H_2MnO_4).
- This species is highly transient and will immediately begin to disproportionate in neutral or acidic conditions.[6] Therefore, for studies of manganic acid itself, this generation must be performed under carefully controlled conditions, often at low temperatures, and analyzed immediately.

Relevance and Applications in Drug Development

While permanganic and manganic acids themselves are too unstable for direct therapeutic use, their corresponding salts, potassium permanganate and potassium manganate, are of significant interest to the pharmaceutical industry.

Organic Synthesis of Active Pharmaceutical Ingredients (APIs)

The potent oxidizing power of the permanganate ion (from **permanganic acid**) is harnessed in the synthesis of various APIs.[11] Its versatility allows for a range of transformations crucial in constructing complex drug molecules:

- Oxidation of Alkenes: Converting alkenes to diols.[5][11]
- Oxidation of Aromatic Side Chains: Transforming alkyl side chains on aromatic rings into carboxylic acids.[11]

- **Synthesis of Key Drugs:** Permanganate is a vital reagent in the industrial synthesis of compounds such as ascorbic acid (Vitamin C), chloramphenicol (an antibiotic), and saccharin.[\[1\]](#)[\[9\]](#)

Manganates, such as barium manganate, are also used as oxidizing agents in organic synthesis, for instance, in the conversion of primary alcohols to aldehydes and then to carboxylic acids, and secondary alcohols to ketones.[\[6\]](#)

Analytical Chemistry and Quality Control

The intense and characteristic colors of the permanganate and manganate ions, coupled with their redox activity, make them valuable in analytical chemistry for drug quality control.

- **Redox Titrations (Permanganometry):** A standardized solution of potassium permanganate can be used as a titrant to determine the concentration of various reducible substances in a drug formulation.[\[9\]](#)[\[12\]](#) The endpoint is easily detected by the persistence of the purple permanganate color.[\[12\]](#)
- **Spectrophotometric and Chemiluminescence Methods:** Potassium permanganate is widely used as a chromogenic and chemiluminescent reagent for the analysis of pharmaceutically active compounds in formulations and biological samples.[\[3\]](#)[\[13\]](#)[\[14\]](#) These methods are often simple, sensitive, and cost-effective.[\[10\]](#)[\[13\]](#)

Disinfection and Sterilization

Potassium permanganate's strong oxidizing properties make it an effective disinfectant and sterilizing agent.[\[8\]](#) It is used in pharmaceutical manufacturing to:

- Sanitize surfaces and equipment.[\[8\]](#)[\[11\]](#)
- Control microbial growth in water systems.[\[8\]](#)
- Serve as a topical antiseptic for various skin conditions, and it is on the World Health Organization's List of Essential Medicines.[\[1\]](#)[\[9\]](#)

In conclusion, a thorough understanding of the +7 and +6 oxidation states of manganese in permanganic and manganic acids, respectively, is crucial for leveraging their reactivity. For researchers and professionals in drug development, this knowledge is directly applicable to the

synthesis of novel therapeutics, the development of robust analytical methods for quality control, and ensuring the sterility of manufacturing environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicals.co.uk [chemicals.co.uk]
- 2. China API or Pharmaceutical Intermediates Production Potassium Permanganate Suppliers and Manufacturers - Factory Direct Wholesale - Changyuan [changyuancorp.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 6. Manganate - Wikipedia [en.wikipedia.org]
- 7. [Analysis of potassium permanganate as addictive drug "precursor"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. speedipl.com [speedipl.com]
- 9. Potassium permanganate - Wikipedia [en.wikipedia.org]
- 10. Oxidative spectrophotometric drug analysis with KMnO4 and amaranth. [wisdomlib.org]
- 11. rockchemicalsinc.com [rockchemicalsinc.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Applications of Permanganate as an Oxidant in the Determination of Pharmaceuticals Using Chemiluminescence and Spectrophotometry: A Review | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [permanganic acid vs manganic acid oxidation states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081297#permanganic-acid-vs-manganic-acid-oxidation-states]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com